molecular formula C19H18Cl2N4O2S B2494149 N-(2,3-dichlorophenyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide CAS No. 1448046-60-3

N-(2,3-dichlorophenyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide

Cat. No. B2494149
CAS RN: 1448046-60-3
M. Wt: 437.34
InChI Key: KKUGXNMDVGCAOG-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazole and its derivatives are a class of compounds that have attracted significant interest in the field of medicinal chemistry due to their broad spectrum of biological activities. Compounds containing the 1,3,4-oxadiazole nucleus, linked with various heterocyclic moieties like thiophene and piperidine, have been synthesized and evaluated for their potential pharmacological properties.

Synthesis Analysis

The synthesis of N-substituted derivatives of compounds containing 1,3,4-oxadiazole and acetamide groups typically involves multiple steps, starting from basic heterocyclic substrates. For instance, the synthesis may begin with the reaction of a sulfonyl chloride with an ethyl ester, followed by conversion to a carbohydrazide and then to the desired 1,3,4-oxadiazole derivative. This multi-step synthesis often involves reactions with different substituted 2-bromoacetamides in the presence of a weak base and a polar aprotic solvent (Khalid et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds with the 1,3,4-oxadiazole ring shows significant conformational features, such as the planarity of the oxadiazole unit and its spatial orientation relative to other functional groups. These structural aspects are crucial for the compound's biological activity and interaction with biological targets (Ismailova et al., 2014).

Scientific Research Applications

Antibacterial Activity

Research studies have explored the synthesis of N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, with a focus on evaluating their antibacterial potentials. These studies have demonstrated that certain compounds exhibit moderate to significant antibacterial activity against strains like Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. Notably, specific compounds within this class have shown to be more active against Gram-negative bacterial strains, indicating their potential utility in the field of antibacterial drug discovery (Iqbal et al., 2017).

Spectral Analysis and Anti-Bacterial Study

Another study focused on the synthesis and spectral analysis of N-substituted derivatives of this compound class. These studies include the evaluation of their structures through various spectroscopic techniques and assessing their effectiveness against Gram-negative and Gram-positive bacteria. The results suggest these compounds exhibit moderate to notable antibacterial activity, further supporting their relevance in antimicrobial research (Khalid et al., 2016).

Pharmacological Evaluation

In addition to their antibacterial properties, these compounds have been evaluated for their anti-enzymatic potential and cytotoxic behavior. This includes studies on their hemolytic activity, offering insights into their safety profile and potential therapeutic applications. Such research is crucial in determining the viability of these compounds as drug candidates, particularly in the context of targeting specific bacterial infections or other medical conditions (Nafeesa et al., 2017).

Antimicrobial Evaluation and Hemolytic Activity

Research has also been conducted on the synthesis of various 1,3,4-oxadiazole compounds, including those related to the chemical , for their antimicrobial and hemolytic activity. This research is significant for understanding the broader spectrum of biological activity these compounds may exhibit and their potential therapeutic applications in treating microbial infections (Gul et al., 2017).

Anticancer Properties

A notable area of application for these compounds is in anticancer research. Some derivatives have been synthesized and evaluated for their anticancer properties. This includes the examination of their cytotoxic effects on various cancer cell lines, providing a foundation for potential oncological applications (Adimule et al., 2014).

properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N4O2S/c20-14-2-1-3-15(17(14)21)22-16(26)10-25-7-4-12(5-8-25)18-23-24-19(27-18)13-6-9-28-11-13/h1-3,6,9,11-12H,4-5,7-8,10H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUGXNMDVGCAOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)CC(=O)NC4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dichlorophenyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide

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